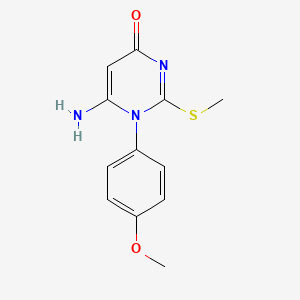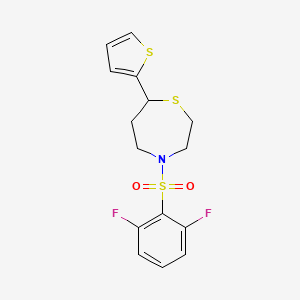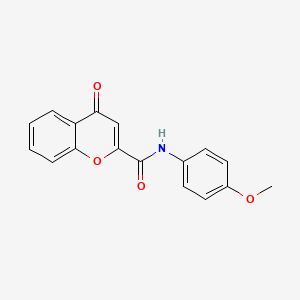
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H8F3NO3 . It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring. The ring’s non-planarity, due to sp3-hybridization, allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" . The compound also contains a trifluorophenyl group, which contributes to its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 259.18 . The compound is a solid at room temperature .Mechanism of Action
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the regulation of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, resulting in decreased inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is its potency and selectivity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in inflammation and pain. However, this compound is a synthetic compound that is not found naturally in the body, which may limit its applicability to certain research questions. Additionally, the multistep synthesis method required to produce this compound may limit its availability and increase its cost.
Future Directions
There are several potential future directions for research involving 5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid. One area of interest is the development of new drugs and therapies that target COX-2 inhibition for the treatment of chronic pain and inflammation. Another area of interest is the potential use of this compound as a research tool in the study of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesis Methods
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid is synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of 3,4,5-trifluoroaniline with ethyl glyoxylate to produce 3,4,5-trifluorophenylglyoxylamide. This intermediate is then reacted with pyrrolidine and sodium hydride to yield this compound. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
5-Oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid has been extensively used as a research tool in the field of medicinal chemistry. It is commonly used in the development of new drugs and therapies, particularly those that target the central nervous system. This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
5-oxo-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-7-2-6(3-8(13)10(7)14)15-4-5(11(17)18)1-9(15)16/h2-3,5H,1,4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMJTCGYMWSPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C(=C2)F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)



![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)


![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2831795.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)